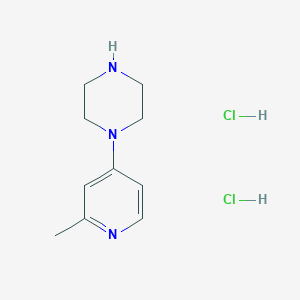

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(2-methylpyridin-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOMXRMWAZGXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Therapeutic Potential of 1-(2-Methylpyridin-4-yl)piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Significance of the 1-(2-Methylpyridin-4-yl)piperazine Scaffold

The quest for novel therapeutics targeting complex neurological and psychiatric disorders has led to an intensified focus on privileged scaffolds – molecular frameworks that demonstrate a propensity for binding to multiple biological targets. Among these, the piperazine moiety is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs for conditions ranging from psychoses to allergies.[1][2][3] This guide delves into the therapeutic potential of a specific, highly promising class of piperazine derivatives: those substituted with a 2-methylpyridin-4-yl group.

The 1-(2-Methylpyridin-4-yl)piperazine core represents a strategic convergence of structural features. The piperazine ring offers a conformationally flexible yet constrained linker, while the pyridine component introduces a bioisosteric equivalent of a phenyl ring with a distinct electronic profile and potential for specific hydrogen bonding interactions. This unique combination has positioned these derivatives as potent modulators of key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways, which are critically implicated in the pathophysiology of depression, anxiety, and schizophrenia.[4][5][6]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic promise of 1-(2-Methylpyridin-4-yl)piperazine derivatives. We will explore their multimodal mechanism of action, elucidate the structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their synthesis, in vitro characterization, and in vivo evaluation.

Multimodal Mechanism of Action: A Symphony of Serotonin and Dopamine Receptor Modulation

The primary therapeutic value of 1-(2-Methylpyridin-4-yl)piperazine derivatives lies in their ability to act as potent ligands for both serotonin and dopamine receptors. Specifically, they often exhibit a desirable "atypical" antipsychotic profile, characterized by high affinity for the serotonin 5-HT1A and dopamine D2 receptors.[7][8]

Serotonin 5-HT1A Receptor Agonism: The Anxiolytic and Antidepressant Component

Many derivatives of this class act as agonists or partial agonists at the 5-HT1A receptor.[9] These receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[10] Their activation leads to a cascade of downstream signaling events with significant therapeutic implications:

-

Inhibition of Adenylyl Cyclase: Agonist binding to the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.[10]

-

Modulation of Ion Channels: Activation of 5-HT1A receptors can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

-

Neuroprotective and Neurogenic Effects: 5-HT1A receptor agonism has been shown to activate pro-survival signaling pathways, such as the Akt and ERK pathways, conferring neuroprotective effects.[12][13] Furthermore, stimulation of these receptors can promote adult neurogenesis, a process implicated in the mechanism of action of antidepressants.[12]

The net effect of 5-HT1A agonism, particularly at postsynaptic receptors in brain regions like the hippocampus and cortex, is a reduction in anxiety and depressive-like behaviors.[13]

Dopamine D2 Receptor Antagonism: The Antipsychotic Component

A crucial aspect of the therapeutic profile of these compounds is their ability to act as antagonists at the dopamine D2 receptor.[4][14] D2 receptors are also GPCRs coupled to Gi/o proteins, and their blockade is a cornerstone of antipsychotic therapy.[4][14] The mechanism of action of D2 receptor antagonists involves:

-

Blocking Dopamine Signaling: These compounds competitively bind to D2 receptors, preventing the endogenous ligand, dopamine, from activating them.[14] This is particularly relevant in conditions like schizophrenia, which are associated with hyperactive dopaminergic signaling in certain brain regions.[14]

-

Regulation of Downstream Pathways: By blocking D2 receptors, these derivatives prevent the dopamine-induced inhibition of adenylyl cyclase, thereby modulating cAMP and PKA signaling.[15] They also influence other signaling pathways, including those involving β-arrestin.[15]

The antagonism of D2 receptors is primarily responsible for the alleviation of the positive symptoms of psychosis, such as hallucinations and delusions.[14] The combination of 5-HT1A agonism and D2 antagonism is a hallmark of many "atypical" antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.

Structure-Activity Relationship (SAR): Guiding Principles for Rational Drug Design

The pharmacological profile of 1-(2-Methylpyridin-4-yl)piperazine derivatives can be finely tuned through systematic structural modifications. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

The Pyridine Moiety: The position and nature of substituents on the pyridine ring are critical. The 2-methyl group can influence both steric and electronic properties, potentially enhancing binding affinity and selectivity.

-

The Piperazine Core: The piperazine ring serves as a versatile linker. Its conformational flexibility allows it to adopt an optimal orientation within the receptor binding pocket.

-

Substituents on the Piperazine Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of activity. Often, this position is occupied by an aryl or heteroaryl group, connected by an alkyl chain. The length and nature of this linker, as well as the substitution pattern on the terminal aromatic ring, significantly impact the affinity for 5-HT1A and D2 receptors. For instance, the presence of electron-withdrawing groups on the terminal phenyl ring can influence receptor affinity.

| Compound | Modification | 5-HT1A Ki (nM) | D2 Ki (nM) | Reference |

| A | Phenyl group on piperazine | 2.13 | 12.2 | [7] |

| B | 2-Methoxyphenyl on piperazine | 5.1 | 2.7 | [16] |

| C | 2,3-Dichlorophenyl on piperazine | 4.3 | Not reported | [16] |

| D | Naphthyl on piperazine | Potent | Moderate | [17] |

| E | Pyridinyl on piperazine | Moderate | Low | [17] |

This table presents representative data for arylpiperazine derivatives to illustrate general SAR trends. Specific values for 1-(2-Methylpyridin-4-yl)piperazine derivatives will vary.

Experimental Protocols: A Practical Guide to Compound Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of 1-(2-Methylpyridin-4-yl)piperazine derivatives.

Synthesis of the 1-(2-Methylpyridin-4-yl)piperazine Core

A common synthetic route involves the nucleophilic aromatic substitution of a suitably activated pyridine derivative with piperazine.

Protocol 1: Synthesis of 1-(2-Methylpyridin-4-yl)piperazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-2-methylpyridine (1.0 eq), piperazine (2.0 eq), and a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 1-(2-Methylpyridin-4-yl)piperazine.

In Vitro Characterization: Assessing Receptor Affinity and Functional Activity

Protocol 2: Radioligand Binding Assay for 5-HT1A and D2 Receptors

This assay determines the binding affinity (Ki) of the test compounds for the target receptors.

-

Membrane Preparation: Utilize commercially available cell membranes from cell lines stably expressing human recombinant 5-HT1A or D2 receptors, or prepare them from appropriate brain tissue (e.g., hippocampus for 5-HT1A, striatum for D2).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 for 5-HT1A).

-

Radioligand Selection:

-

For 5-HT1A receptors: [³H]8-OH-DPAT (agonist radioligand).

-

For D2 receptors: [³H]Spiperone or [³H]Raclopride (antagonist radioligands).

-

-

Assay Procedure (96-well plate format):

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2).

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: [³⁵S]GTPγS Binding Assay for Functional Activity at 5-HT1A Receptors

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the GPCR.[18]

-

Membrane and Buffer Preparation: Use the same membrane preparation as for the binding assay. The assay buffer will typically contain GDP (e.g., 10 µM) to allow for agonist-stimulated [³⁵S]GTPγS binding.[19]

-

Assay Procedure (96-well plate format):

-

Basal Binding: Add membranes, [³⁵S]GTPγS, and assay buffer.

-

Agonist-stimulated Binding: Add membranes, [³⁵S]GTPγS, assay buffer, and varying concentrations of the test compound.

-

Non-specific Binding: Add membranes, assay buffer, and a high concentration of non-labeled GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate and filter as described for the radioligand binding assay.

-

Scintillation Counting: Measure the incorporated [³⁵S]GTPγS.

-

Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of the test compound. An increase in binding indicates agonism, from which an EC50 (potency) and Emax (efficacy) can be determined.

In Vivo Evaluation: Assessing Neurochemical and Behavioral Effects

Protocol 4: In Vivo Microdialysis for Measuring Extracellular Dopamine and Serotonin

This technique allows for the in vivo monitoring of neurotransmitter levels in specific brain regions of freely moving animals.[11][20]

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Drug Administration: Administer the test compound (e.g., intraperitoneally or subcutaneously) and continue collecting dialysate samples to measure the drug-induced changes in neurotransmitter levels.

-

Analysis by HPLC-ECD: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[13]

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time.

Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral model to screen for potential antidepressant drugs.[12]

-

Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the animal (e.g., mouse or rat) cannot touch the bottom or escape.

-

Procedure (for rats):

-

Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute swim session. This is to induce a state of immobility on the test day.

-

Day 2 (Test): Administer the test compound or vehicle. After a specified pretreatment time (e.g., 60 minutes), place the rat back in the cylinder for a 5-minute test session.

-

-

Behavioral Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session.

-

Data Analysis: Compare the immobility time of the drug-treated group with the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: Dual-action mechanism of 1-(2-Methylpyridin-4-yl)piperazine derivatives.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

The 1-(2-Methylpyridin-4-yl)piperazine scaffold represents a highly promising platform for the development of novel therapeutics for a range of CNS disorders. Their ability to simultaneously modulate serotonin 5-HT1A and dopamine D2 receptors provides a powerful mechanism for addressing the complex neurochemical imbalances underlying conditions such as schizophrenia, depression, and anxiety. The structure-activity relationships within this chemical class offer a clear path for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial synthesis and in vitro characterization to in vivo assessment of their neurochemical and behavioral effects. As our understanding of the intricate neurobiology of psychiatric and neurological diseases deepens, the rational design and development of multimodal ligands based on scaffolds like 1-(2-Methylpyridin-4-yl)piperazine will be paramount in delivering the next generation of safer and more effective treatments.

References

-

Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?[Link]

-

Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of "legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189–197. [Link]

-

Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]

-

Patsnap Synapse. (2024, June 21). What are 5-HT1A receptor agonists and how do they work?[Link]

-

Bhattacharya, A., & Neha, K. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press. [Link]

-

Rojas, P. S., Fiedler, J. L., Rojas-Líbano, D., & Cárdenas, A. M. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in cellular neuroscience, 10, 273. [Link]

-

Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]

-

Zagrebacki, M., Raskovic, Z., Juranic, I., & Vuckovic, S. (1997). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Die Pharmazie, 52(12), 948–951. [Link]

-

O'Sullivan, M. L., & Trakhtenberg, E. F. (2023). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International journal of molecular sciences, 24(17), 13327. [Link]

-

Iskra-Jopa, J., Golembiowska, K., Dziubina, A., Cybulski, M., Duszynska, B., & Chilmonczyk, Z. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of pharmacy and pharmacology, 57(2), 205–211. [Link]

-

Wikipedia. (2024). 5-HT1A receptor. [Link]

-

Giral, M., Martin, P., Rouch, C., & Puech, A. J. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Psychopharmacology, 104(2), 275–278. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

-

Ayad, F., Rajagopal, S., & Kim, J. (2018). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in pharmacology, 9, 143. [Link]

-

Baumann, M. H., et al. (2004). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189-197. [Link]

-

Glavaš, M., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1266, 133503. [Link]

-

Patsnap Synapse. (2024, January 9). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. [Link]

- CN115124457B. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Ghani, N. A., et al. (2016). Dual D2 and 5-HT1A Receptors Binding Affinities of 1-Aryl-4-(diarylmethylene)piperazines and Piperidines. ResearchGate. [Link]

-

Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. [Link]

-

Ullah, N. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(7), 964–971. [Link]

-

Staroń, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2209707. [Link]

-

Dolan, S. B., Shetty, R. A., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of psychopharmacology (Oxford, England), 32(10), 1143–1151. [Link]

-

Staroń, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2209707. [Link]

-

S. Revathi, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5629-5635. [Link]

-

de Oliveira, R. J., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural brain research, 399, 113066. [Link]

-

Moore, N. A., et al. (1995). The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. The Journal of pharmacology and experimental therapeutics, 272(3), 1152–1160. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

-

Vejrych, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules (Basel, Switzerland), 25(9), 2193. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

ChemRxiv. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

-

Shoaib, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303896. [Link]

-

de Oliveira, R. J., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 5–18. [Link]

-

Yilmaz, F. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477. [Link]

-

Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological reports : PR, 58(1), 107–114. [Link]

-

Asati, V., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 11. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]

- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 15. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating [mdpi.com]

- 16. hopkinsmedicine.org [hopkinsmedicine.org]

- 17. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ricerca.uniba.it [ricerca.uniba.it]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridinylpiperazine Scaffold: A Technical Guide to 1-(2-Methylpyridin-4-yl)piperazine in Modern Drug Discovery

Introduction: The Privileged Position of Piperazine in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a structure.[1][2][3] Its prevalence in clinically successful drugs stems from a unique combination of properties: the two nitrogen atoms provide handles for synthetic diversification, improve aqueous solubility and oral bioavailability, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2]

When fused with an aromatic system, the resulting arylpiperazine motif becomes a powerful tool for targeting a vast array of proteins. Among these, pyridinylpiperazines—where the aryl group is a pyridine ring—are of particular interest. The pyridine nitrogen introduces an additional hydrogen bond acceptor and modulates the electronic properties of the scaffold, making it a versatile component in the design of agents targeting protein kinases and central nervous system (CNS) receptors.[4][5][6][7]

This guide provides an in-depth technical review of the 1-(2-Methylpyridin-4-yl)piperazine core. We will explore its synthesis, delve into its applications in key therapeutic areas, analyze its structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

Synthesis of the Core Scaffold: A Robust and Scalable Approach

The construction of the 1-(2-Methylpyridin-4-yl)piperazine scaffold is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This well-established transformation involves the displacement of a leaving group (typically a halide) on the pyridine ring by the nucleophilic nitrogen of piperazine. The electron-withdrawing nature of the pyridine ring nitrogen atom facilitates this reaction, particularly when the leaving group is positioned at the 4-position.

The general workflow involves reacting 4-chloro-2-methylpyridine with a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group ensures mono-arylation and can be readily removed under acidic conditions to yield the desired core scaffold, which is then available for further derivatization at the N4 position.

Sources

Molecular weight and formula of 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride

Core Identity & Physicochemical Profile

Executive Summary

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride is a high-value heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists of a piperazine ring attached to the C4 position of a 2-methylpyridine scaffold. This specific substitution pattern renders it a "privileged structure" in drug discovery, particularly for kinase inhibitors (targeting Src/Abl pathways) and G-Protein Coupled Receptor (GPCR) ligands. The dihydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-stability compared to the hygroscopic free base.

Chemical Identity Table

| Property | Specification |

| Chemical Name | 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride |

| CAS Registry Number | 166954-05-8 (General/Salt) |

| Molecular Formula (Salt) | |

| Molecular Weight (Salt) | 250.17 g/mol |

| Molecular Formula (Base) | |

| Molecular Weight (Base) | 177.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol |

| Stoichiometry | 1:2 (Base : HCl) |

Structural Analysis & Connectivity

The molecule features two distinct basic nitrogen centers within the piperazine ring and one less basic nitrogen in the pyridine ring. In the dihydrochloride salt, the two most basic nitrogens (the secondary amine of the piperazine and the pyridine nitrogen or the tertiary piperazine nitrogen depending on solvation) are protonated.

Structural Diagram (Graphviz)

Synthesis & Manufacturing Protocol

The synthesis typically employs a Nucleophilic Aromatic Substitution (SNAr) strategy. The electron-deficient nature of the pyridine ring (enhanced by the nitrogen heteroatom) allows the 4-chloro substituent to be displaced by the nucleophilic nitrogen of piperazine.

Step-by-Step Methodology

-

Reagents:

-

Substrate: 4-Chloro-2-methylpyridine (1.0 eq).

-

Nucleophile: Piperazine (anhydrous, 3.0–5.0 eq). Note: Excess piperazine prevents bis-alkylation.

-

Solvent: n-Butanol or Toluene (high boiling point required).

-

Base: Potassium Carbonate (

) or Triethylamine (optional if excess piperazine is used).

-

-

Reaction Conditions:

-

Heat the mixture to reflux (110–120°C) for 12–24 hours under an inert atmosphere (

). -

Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS (

).

-

-

Workup & Isolation (Free Base):

-

Salt Formation (Dihydrochloride):

-

Dissolve the crude oil (free base) in minimal Ethanol or Methanol.

-

Cool to 0°C in an ice bath.

-

Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl (excess, >2.5 eq).

-

A white precipitate will form immediately.

-

Stir for 1 hour at 0°C, then filter the solid.

-

Recrystallization: Recrystallize from Ethanol/Ether if higher purity is required.

-

Synthesis Workflow Diagram

[1][2]

Analytical Characterization (QC Standards)

To validate the identity and purity of the compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

Solvent:

or DMSO-d6 (Salt form). -

NMR Signals (Expected):

-

Pyridine Ring: A doublet (~8.0 ppm, H6), a singlet (~6.8 ppm, H3), and a doublet-of-doublets (~6.9 ppm, H5).

-

Methyl Group: A sharp singlet at ~2.4–2.5 ppm (integrated for 3H).

-

Piperazine Ring: Two sets of multiplets/triplets around 3.0–3.8 ppm (integrated for 8H total). In the salt form, these protons may shift downfield due to protonation.

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Parent Ion:

m/z (corresponds to the free base cation). -

Salt Confirmation: Elemental analysis or silver nitrate titration is required to confirm the presence of 2 equivalents of Chloride (

).

Elemental Analysis (Theoretical for )

Applications in Drug Discovery

This molecule serves as a versatile scaffold linker . The piperazine nitrogen (N4) remains nucleophilic in the free base form (or can be selectively deprotonated), allowing it to be coupled with:

-

Acyl Chlorides/Carboxylic Acids: To form amides (common in kinase inhibitors).

-

Alkyl Halides: To form tertiary amines.

-

Sulfonyl Chlorides: To form sulfonamides.

Key Therapeutic Areas:

-

Kinase Inhibition: The 2-methylpyridine motif mimics the adenine binding pocket of ATP in many kinase enzymes.

-

CNS Agents: Piperazine derivatives often exhibit high affinity for Dopamine (D2/D3) and Serotonin (5-HT) receptors.

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The dihydrochloride salt is hygroscopic ; exposure to moisture will lead to deliquescence.

-

Safety Profile:

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

-

-

Solubility:

-

Water: >50 mg/mL (Very Soluble).

-

DMSO: Soluble.

-

Ether/Hexane: Insoluble.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine (Analogous Structure). Retrieved from [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates utility of piperazine-pyridine/pyrimidine scaffolds). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Conversion of 1-(2-Methylpyridin-4-yl)piperazine 2HCl to Free Base

Abstract

This application note details the optimized procedure for converting 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride (2HCl) into its chemically active free base form. While the dihydrochloride salt offers superior stability and shelf-life, the free base is strictly required for subsequent nucleophilic substitution reactions (e.g.,

Chemical Principle & Strategic Analysis

The Basicity Challenge

To successfully isolate the free base, one must understand the ionization profile of the molecule. 1-(2-Methylpyridin-4-yl)piperazine contains three nitrogen centers with distinct basicities.

-

(Pyridine Nitrogen): Moderately basic (

- (Piperazine Tertiary Amine): Attached to the pyridine ring; significantly less basic due to resonance delocalization into the pyridine ring.

-

(Piperazine Secondary Amine): The distal nitrogen; highly basic (

The Causality of pH Adjustment:

The starting material is a dihydrochloride salt, meaning both the piperazine secondary amine and the pyridine nitrogen are protonated. To liberate the nucleophilic free base, the solution pH must be elevated significantly above the highest

-

Target pH: > 12.0

-

Why not Bicarbonate? Saturated

(

Solubility Dynamics

-

2HCl Salt: Highly soluble in water; insoluble in non-polar organics (DCM, Toluene).

-

Free Base: Moderately soluble in water (due to polarity of the pyridine-piperazine scaffold) but highly soluble in chlorinated solvents (DCM, Chloroform).

-

Optimization: Pure DCM may not extract the free base efficiently if the compound is highly polar. A "polar modifier" (e.g., Isopropanol) is added to the organic phase to maximize recovery.

Visualization: Reaction Workflow & Equilibrium

Process Flow Diagram

The following diagram illustrates the decision matrix and workflow for the neutralization process.

Figure 1: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) method.

Experimental Protocols

Protocol A: Biphasic Liquid-Liquid Extraction (Standard)

Best for: Bulk conversion (>1g), preparative synthesis.

Materials:

-

Reagent: 1-(2-Methylpyridin-4-yl)piperazine 2HCl.

-

Base: 5N Sodium Hydroxide (NaOH).

-

Solvent: Dichloromethane (DCM) and Isopropyl Alcohol (IPA).

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Procedure:

-

Dissolution: Place 1.0 g (approx. 3.98 mmol) of the 2HCl salt into a 50 mL separatory funnel. Add 10 mL of deionized water. Shake until fully dissolved.

-

Neutralization: Slowly add 5N NaOH dropwise while swirling.

-

Observation: The solution may become cloudy as the free base precipitates or oils out.

-

Endpoint: Continue addition until the aqueous phase reaches pH 12–13 (verify with pH paper).

-

-

Extraction:

-

Add 15 mL of a DCM:IPA (9:1) mixture.

-

Note: The 10% IPA helps solvate the polar pyridine-piperazine moiety, preventing it from staying in the aqueous phase.

-

Shake vigorously for 2 minutes. Vent frequently. Allow layers to separate.[1]

-

Collect the lower organic layer.

-

Repeat the extraction 2 more times (2 x 10 mL).

-

-

Washing: Combine the organic extracts. Wash once with 10 mL of saturated brine (

) to remove trapped water and residual excess base. -

Drying: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous

(approx. 2-3 g) and let stand for 10 minutes. The solution should be clear. -

Isolation: Filter off the solid drying agent. Concentrate the filtrate under reduced pressure (Rotovap) at 35–40°C.

-

Result: The free base is typically obtained as a viscous pale-yellow oil or low-melting solid.

Protocol B: Solid-Phase Ion Exchange (High Purity)

Best for: Small scale (<100mg), biological applications, or if inorganic salts (NaCl) must be strictly avoided.

Materials:

-

Resin: Amberlyst® A-26 (OH form) or Dowex® 1X8 (OH form).

-

Solvent: Methanol (MeOH).[2]

Procedure:

-

Resin Prep: If the resin is not in OH form, wash 5g of resin with 1N NaOH, then rinse extensively with water until neutral, then rinse with Methanol.

-

Loading: Dissolve 100 mg of 2HCl salt in 2 mL of water/methanol (1:1).

-

Exchange: Pass the solution through a small column packed with the pre-washed resin. Elute with pure Methanol.

-

Isolation: Evaporate the methanolic eluate to dryness. This yields a salt-free product without liquid extraction steps.

Quality Control & Validation

To ensure the procedure was successful, you must validate the removal of HCl.

| Test Method | Expected Result (Free Base) | Expected Result (2HCl Salt) |

| Silver Nitrate Test | Negative (No precipitate) | Positive (Thick white AgCl ppt) |

| 1H NMR ( | Upfield Shift: Protons adjacent to piperazine nitrogens shift upfield (lower ppm) due to loss of positive charge. | Downfield Shift: Protons near N+ are deshielded. |

| Solubility | Soluble in DCM/Chloroform. | Insoluble in DCM; Soluble in Water. |

Self-Validating Check: Dissolve a small aliquot of your final product in DCM. Add a drop of water. Check the pH of the water droplet.[7] It should be basic (pH ~9-10), confirming the amine is free. If the product is not soluble in DCM, the conversion failed.

Troubleshooting Guide

Issue 1: Emulsion formation during extraction.

-

Cause: The free base acts as a surfactant due to the amphiphilic pyridine/piperazine structure.

-

Solution: Add solid NaCl to the aqueous phase to increase ionic strength (salting out), or filter the biphasic mixture through a pad of Celite.

Issue 2: Low Yield.

-

Cause: The compound is water-soluble even as a free base.[8]

-

Solution: Increase the number of extractions (5x) or use a continuous liquid-liquid extractor. Ensure the extraction solvent contains 10% Isopropanol.

Issue 3: Product is an oil that won't solidify.

-

Cause: Trace solvent or intrinsic property.

-

Solution: Triturate (scratch) the oil with pentane or diethyl ether to induce crystallization. If it remains an oil, store it in the freezer; many piperazines are low-melting solids.

References

-

Organic Syntheses. Piperazine dihydrochloride monohydrate and 1-Benzylpiperazine. Coll. Vol. 4, p.88 (1963); Vol. 35, p.10 (1955). (General protocols for piperazine handling). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4837, Piperazine. (pKa and Solubility Data). Link

-

Khalili, F., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9] Journal of Chemical & Engineering Data, 2009, 54 (11), pp 2914–2917. (Authoritative source for piperazine pKa thermodynamics). Link

-

Li, S., et al. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 2005 Apr;22(4):628-35.[10] (Solubility profiles of free base vs HCl salts). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]

- 4. repositorio.usp.br [repositorio.usp.br]

- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 1-(2-Methylpyridin-4-yl)piperazine as a nucleophile in cross-coupling reactions

Topic: Using 1-(2-Methylpyridin-4-yl)piperazine as a Nucleophile in Cross-Coupling Reactions Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Chemical Profile

1-(2-Methylpyridin-4-yl)piperazine is a high-value heterocyclic building block, frequently employed to introduce solubility-enhancing and pharmacophoric motifs into kinase inhibitors and GPCR ligands.[1] Its structural duality—a reactive secondary amine nucleophile coupled with a Lewis-basic pyridine ring—presents a specific synthetic challenge: Catalyst Poisoning. [1]

While the secondary amine is the intended reaction center, the pyridine nitrogen (pKa ~6.0) can competitively bind to transition metals, particularly Palladium (Pd), arresting the catalytic cycle. This guide provides optimized protocols to overcome this interference, ensuring high-yield C-N bond formation via Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).[1]

Physicochemical Data Table

| Property | Value | Implication for Synthesis |

| Molecular Weight | 177.25 g/mol | Standard stoichiometry calculations.[1] |

| pKa (Piperazine NH) | ~9.8 (Predicted) | Requires strong base (e.g., NaOtBu) for efficient deprotonation in Pd-cycles.[1] |

| pKa (Pyridine N) | ~6.0 | Competes for Pd center; dictates need for bulky, electron-rich ligands.[1] |

| Solubility | High: DCM, MeOH, DMSOMod: Toluene, THF | Compatible with standard cross-coupling solvents. |

| Nucleophilicity | Good (2° Amine) | Highly reactive in SNAr if electrophile is activated. |

Strategic Decision Tree

Before selecting a protocol, analyze the electrophile (Ar-X) to determine the most efficient pathway.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile electronics.

Protocol A: Buchwald-Hartwig Amination (The "Workhorse" Method)[1]

This protocol is designed for unactivated aryl halides (Ar-Cl, Ar-Br, Ar-I) where SNAr fails.[1]

The Challenge: The "Pyridine Trap"

Standard ligands (e.g., PPh3, dppf) often fail because the substrate's pyridine nitrogen displaces the phosphine, forming a stable, non-reactive Pd-pyridine complex.

-

Solution: Use RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands bind Pd tightly and sterically exclude the substrate's pyridine nitrogen from the metal center [1].

Materials

-

Nucleophile: 1-(2-Methylpyridin-4-yl)piperazine (1.2 equiv)[1]

-

Electrophile: Aryl Halide (1.0 equiv)[1]

-

Catalyst Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃[1]

-

Ligand: RuPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)[1]

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure

-

Pre-complexation (Crucial for reproducibility):

-

In a vial, dissolve Pd(OAc)₂ and RuPhos in a small amount of solvent. Heat at 80°C for 1 minute to generate the active catalytic species (L-Pd-0).[1] Visual Check: Solution should turn from orange/red to a dark, clear brown.

-

-

Reaction Assembly:

-

To a reaction vessel equipped with a stir bar, add the Aryl Halide, Nucleophile, and NaOtBu.

-

Note: If the electrophile is a liquid, add it with the solvent in step 3.

-

-

Inert Atmosphere:

-

Seal the vessel and purge with Argon or Nitrogen (3x vacuum/refill cycles). Oxygen inhibits the reduction of Pd(II) to Pd(0).

-

-

Addition:

-

Add the anhydrous solvent via syringe.

-

Add the pre-formed catalyst solution via syringe.

-

-

Reaction:

-

Heat to 80-100°C for 4–12 hours.

-

Monitoring: Check LCMS. Look for consumption of Ar-X. The product peak should show an M+1 corresponding to (Ar + Nucleophile - Halide).

-

-

Workup:

-

Cool to room temperature. Filter through a pad of Celite to remove Pd black and salts. Rinse with EtOAc.

-

Concentrate the filtrate in vacuo.

-

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use this metal-free method when coupling with electron-deficient partners (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1]

Materials

-

Nucleophile: 1-(2-Methylpyridin-4-yl)piperazine (1.1 equiv)[1]

-

Electrophile: Activated Aryl Fluoride/Chloride (1.0 equiv)[1]

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)[1]

-

Solvent: DMSO or DMF (High polarity stabilizes the Meisenheimer complex).

Step-by-Step Procedure

-

Assembly: Combine Electrophile, Nucleophile, and Base in a pressure vial.

-

Solvation: Add DMSO (concentration ~0.5 M).

-

Reaction:

-

Heat to 100-120°C .

-

Note: Fluorides react faster than chlorides in SNAr due to the high electronegativity of fluorine stabilizing the transition state.

-

-

Workup (Aqueous Wash):

-

Dilute reaction mixture with water (5x volume).

-

Extract with EtOAc or DCM.

-

Self-Validating Step: If the product is amphoteric (likely, due to the pyridine), check the aqueous layer pH. Ensure it is slightly basic (pH ~9) to keep the product in the organic phase.

-

Purification & Isolation (The "Streaking" Problem)

Piperazine derivatives are notorious for streaking on silica gel due to strong hydrogen bonding with silanols.

-

Flash Chromatography: Use DCM:MeOH as the eluent system.

-

The Modifier: ALWAYS add 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to the mobile phase. This competes for the acidic silanol sites, sharpening the product peak.

-

Alternative: Use amine-functionalized silica cartridges (e.g., NH-silica) to avoid using basic modifiers.[1]

Mechanistic Visualization

Understanding the catalytic cycle helps troubleshoot failures. If the reaction stalls, it is usually at the "Oxidative Addition" step (poor electrophile) or "Amine Binding" step (steric clash).

Figure 2: The Buchwald-Hartwig catalytic cycle, highlighting the risk of off-cycle catalyst resting states caused by pyridine coordination.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [1]

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Utilizing Pyridine-Piperazine Building Blocks

Introduction: The Strategic Importance of the Pyridine-Piperazine Scaffold in Medicinal Chemistry

The pyridine-piperazine motif is a privileged scaffold in modern drug discovery, forming the core structure of numerous clinically successful pharmaceuticals.[1][2][3][4][5] This prevalence is not coincidental; the unique combination of a six-membered aromatic pyridine ring and a non-aromatic, basic piperazine ring imparts a favorable constellation of physicochemical properties. These include enhanced aqueous solubility, improved oral bioavailability, and the ability to engage in a multitude of interactions with biological targets.[5] The two nitrogen atoms of the piperazine ring, with their distinct pKa values, allow for fine-tuning of basicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.[6] Furthermore, the structural rigidity of the piperazine ring, coupled with the diverse substitution patterns possible on both the pyridine and piperazine moieties, provides a versatile platform for the synthesis of libraries of compounds with a wide range of pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties.[4][7][8][9]

This technical guide provides an in-depth exploration of the key synthetic strategies for constructing pyridine-piperazine based pharmaceutical intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying chemical principles and practical insights to empower rational design and efficient execution of synthetic campaigns.

Core Synthetic Strategies and Mechanistic Considerations

The construction of the critical C-N bond between the pyridine and piperazine rings is the cornerstone of synthesizing these valuable intermediates. The choice of synthetic route is dictated by the electronic nature of the pyridine ring and the desired substitution pattern. The three primary strategies employed are Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and to a lesser extent for this specific linkage, other cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Electron-Deficient Pyridine Approach

The SNAr reaction is a powerful and often preferred method when the pyridine ring is rendered sufficiently electron-deficient by the presence of electron-withdrawing groups (EWGs).[1][10]

Causality of Experimental Choices:

-

Pyridine Activation: The pyridine nitrogen itself imparts some electrophilicity to the C2 and C4 positions.[11][12] However, for an efficient SNAr reaction with a secondary amine like piperazine, the presence of strong EWGs (e.g., -NO2, -CN, -CF3) ortho or para to a leaving group (typically a halogen) is crucial.[1] These groups stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.[11]

-

Leaving Group: Halogens (F, Cl, Br, I) are the most common leaving groups. The reactivity order is generally F > Cl > Br > I. Although fluorine is the most reactive, chloro- and bromo-pyridines are often more readily available and cost-effective.

-

Solvent and Base: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they can solvate the ions without participating in the reaction. A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is often added to scavenge the HX by-product and prevent protonation of the piperazine nucleophile.[1] In some cases, an excess of piperazine can serve as both the nucleophile and the base.[13]

Visualizing the SNAr Workflow:

Caption: General workflow for SNAr synthesis of a pyridinylpiperazine.

Detailed Protocol: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine

This protocol is a representative example of an SNAr reaction.[1]

-

Materials:

-

2-Chloro-5-nitropyridine (1.0 equiv)

-

Piperazine (2.0 equiv)

-

Potassium carbonate (K2CO3) (1.5 equiv)

-

Acetonitrile (ACN)

-

Ethanol (for recrystallization)

-

Deionized water

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine, piperazine, and potassium carbonate.

-

Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker of cold deionized water with stirring.

-

The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 1-(5-nitropyridin-2-yl)piperazine as a crystalline solid.

-

Characterize the final product by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

-

-

Self-Validation: The protocol's success is validated by the clear precipitation of the product upon addition to water, and the final purity is confirmed through recrystallization and spectroscopic analysis.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Approach for Less Activated Pyridines

For pyridine rings that are not sufficiently electron-deficient for SNAr, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[14][15][16][17][18] This reaction is incredibly versatile, tolerating a wide range of functional groups and allowing for the coupling of various (hetero)aryl halides or triflates with amines.[15]

Causality of Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand is critical for the success of the reaction.[16] The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[15] Sterically hindered, electron-rich phosphine ligands, such as BINAP or DPPF, are often employed to enhance catalytic activity.[15]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the base and interference with the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[14]

Visualizing the Buchwald-Hartwig Catalytic Cycle:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 1-(Pyridin-3-yl)piperazine

This protocol provides a general method for the Buchwald-Hartwig amination of a non-activated bromopyridine.

-

Materials:

-

3-Bromopyridine (1.0 equiv)

-

Piperazine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2, BINAP, and sodium tert-butoxide.

-

Add anhydrous toluene to the flask, followed by 3-bromopyridine and piperazine.

-

Seal the flask and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(pyridin-3-yl)piperazine.

-

Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

-

-

Self-Validation: The strict adherence to anhydrous and anaerobic conditions is crucial for reproducibility. The purification by column chromatography and subsequent spectroscopic analysis provides definitive validation of the product's identity and purity.

Other Cross-Coupling Reactions: Expanding the Synthetic Toolbox

While SNAr and Buchwald-Hartwig amination are the workhorses for direct C-N bond formation, other cross-coupling reactions like the Suzuki and Sonogashira reactions can be employed to first functionalize the pyridine ring, followed by subsequent elaboration to introduce the piperazine moiety.[19][20][21][22][23]

-

Suzuki Coupling: This reaction can be used to introduce an aryl or vinyl group at a halogenated position of the pyridine.[20][21] The resulting functionalized pyridine can then undergo further reactions to introduce the piperazine ring.

-

Sonogashira Coupling: This allows for the introduction of an alkyne group onto the pyridine ring.[19][22][23][24] The alkyne can then be a handle for further transformations.

These multi-step approaches offer greater flexibility in accessing complex substitution patterns that may not be achievable through direct C-N coupling.

Data Summary and Comparison of Synthetic Routes

| Synthetic Method | Typical Substrates | Key Reagents | Advantages | Limitations |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient (hetero)aryl halides | Piperazine, Base (e.g., K2CO3), Polar aprotic solvent | Operationally simple, often high yielding, no metal catalyst required | Limited to activated substrates with electron-withdrawing groups |

| Buchwald-Hartwig Amination | Wide range of (hetero)aryl halides and triflates | Pd catalyst, Phosphine ligand, Strong base (e.g., NaOtBu) | Broad substrate scope, high functional group tolerance | Requires an expensive and potentially toxic metal catalyst, sensitive to air and moisture |

Purification and Characterization of Pyridine-Piperazine Intermediates

The successful synthesis of a pharmaceutical intermediate is contingent upon its purification to a high degree of purity. The basic nature of the piperazine moiety can present unique challenges and opportunities for purification.

Common Purification Techniques:

-

Crystallization/Recrystallization: This is a highly effective method for purifying solid products.[6] The choice of solvent is critical and often requires empirical screening.

-

Column Chromatography: Silica gel chromatography is a standard technique for purifying a wide range of organic compounds. Due to the basicity of the piperazine nitrogen, tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.

-

Acid-Base Extraction: The basicity of the piperazine allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.

-

Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or acetate) can be an excellent method for purification and handling of the final compound.[6]

Characterization:

A comprehensive suite of analytical techniques should be employed to unambiguously determine the structure and purity of the synthesized intermediates:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion and Future Perspectives

The synthesis of pharmaceutical intermediates based on the pyridine-piperazine scaffold is a mature yet continually evolving field. While SNAr and Buchwald-Hartwig amination remain the dominant strategies, the development of more sustainable and efficient catalytic systems is an ongoing area of research.[25] The principles and protocols outlined in this guide provide a solid foundation for the rational design and practical execution of synthetic routes to these valuable building blocks, ultimately contributing to the discovery and development of new medicines.

References

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions | Request PDF.

- A General and Convenient Synthesis of N-Aryl Piperazines.

- Synthesis and biological evaluation of pyridylpiperazine hybrid deriv

- Synthesis of piperazines. Organic Chemistry Portal.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.

- Method for synthesis of chiral n-arylpiperazines.

- The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery. BOC Sciences.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amin

- Why does nucleophilic aromatic substitution occur

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect.

- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.

- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Sonogashira coupling. Wikipedia.

- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.

- The medicinal chemistry of piperazines: A review. Scilit.

- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. | Request PDF.

- Nucleophilic substitution reactions in pyridine. chem.libretexts.org.

- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC.

- Method for synthesizing piperazine pharmaceutical intermediate.

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications. [Link]

- The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ijpsonline.com.

- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.

- Sonogashira Coupling. Organic Chemistry Portal.

- Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.

- Sonogashira Coupling. Chemistry LibreTexts.

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.

- Recent Progress on the Synthesis of Bipyridine Deriv

Sources

- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 5. scilit.com [scilit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 13. Piperazine synthesis [organic-chemistry.org]

- 14. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Methylpyridin-4-yl)piperazine Reaction Mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methylpyridin-4-yl)piperazine. Here, we address common impurities and challenges encountered during the purification of this compound, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity final product.

Introduction to the Synthesis and Common Challenges

The synthesis of 1-(2-Methylpyridin-4-yl)piperazine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-methylpyridine and piperazine. While seemingly straightforward, this reaction can be accompanied by the formation of several impurities that complicate purification. The basic nature of both the starting materials and the product necessitates a carefully designed purification strategy to achieve high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(2-Methylpyridin-4-yl)piperazine, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of Isolated Product

Symptom: After the initial work-up, the yield of the crude or purified product is significantly lower than expected.

Potential Causes and Solutions:

-

Incomplete Reaction: The SNAr reaction may not have gone to completion.

-

Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider extending the reaction time or increasing the temperature. Ensure that the reagents are of sufficient purity and the solvent is anhydrous, as protic impurities can interfere with the reaction.

-

-

Product Loss During Extraction: The basic nature of 1-(2-Methylpyridin-4-yl)piperazine can lead to its partial solubility in the aqueous phase during acid-base extraction if the pH is not carefully controlled.

-

Solution: During the basic wash to remove unreacted 4-chloro-2-methylpyridine, ensure the pH of the aqueous layer is sufficiently high (pH > 10) to keep the desired product in the organic phase. Conversely, when extracting the product into an acidic aqueous phase, use a pH that is low enough (pH < 2) to ensure complete protonation and transfer. Perform multiple extractions with smaller volumes of solvent for better efficiency.

-

-

Suboptimal Recrystallization Conditions: The choice of solvent for recrystallization is critical. If the product is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.[2]

-

Solution: A two-solvent system is often effective for recrystallization.[3] For 1-(2-Methylpyridin-4-yl)piperazine, a combination of a solvent in which it is readily soluble (e.g., methanol, ethanol) and a solvent in which it is poorly soluble (e.g., hexane, diethyl ether) can be employed. The product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity is observed. The solution is then heated until clear and allowed to cool slowly.[3]

-

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Symptom: Analytical data (e.g., 1H NMR, LC-MS) of the purified product shows the presence of 4-chloro-2-methylpyridine or piperazine.

Potential Causes and Solutions:

-

Inefficient Removal of 4-chloro-2-methylpyridine: This starting material is a neutral organic compound and will remain in the organic layer during a standard basic wash.

-

Solution: An acid wash is necessary to remove the basic product, leaving the unreacted 4-chloro-2-methylpyridine in the organic layer, which can then be discarded.

-

-

Inefficient Removal of Piperazine: Piperazine is a water-soluble base.

-

Solution: A thorough aqueous wash of the organic layer containing the crude product should effectively remove piperazine. For more persistent contamination, an acid-base extraction is highly effective.[4]

-

Issue 3: Presence of a Disubstituted Piperazine Byproduct

Symptom: Mass spectrometry data indicates the presence of a compound with a molecular weight corresponding to 1,4-bis(2-methylpyridin-4-yl)piperazine.

Potential Causes and Solutions:

-

Reaction Stoichiometry and Conditions: The use of an insufficient excess of piperazine can lead to the formation of the disubstituted byproduct where both nitrogen atoms of the piperazine have reacted with 4-chloro-2-methylpyridine.[5]

-

Solution: Employ a significant excess of piperazine (e.g., 5-10 equivalents) to favor the formation of the monosubstituted product. The large excess of the inexpensive starting material can be removed during the work-up.

-

-

Purification Challenges: The disubstituted byproduct has similar basicity to the desired product, making separation by simple acid-base extraction difficult.

-

Solution: Column chromatography is the most effective method to separate the mono- and disubstituted products.[1] A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.[6] The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the basic compounds on the silica gel.

-

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my 1-(2-Methylpyridin-4-yl)piperazine reaction mixture?

A1: The most common impurities are typically unreacted starting materials, namely 4-chloro-2-methylpyridine and piperazine. Another significant byproduct can be the 1,4-bis(2-methylpyridin-4-yl)piperazine, especially if an insufficient excess of piperazine is used.[5]

Q2: How can I effectively remove unreacted piperazine?

A2: Unreacted piperazine is highly water-soluble and can be removed by washing the organic layer containing your crude product with water or brine. For more rigorous purification, an acid-base extraction is recommended. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated piperazine will move into the aqueous layer, which can then be separated and discarded.[4]

Q3: My 1H NMR spectrum shows broad peaks for my purified product. What could be the cause?

A3: Broad peaks in the NMR spectrum of amine-containing compounds can be due to several factors:

-

Residual Acid or Base: Trace amounts of acid or base can lead to proton exchange, which broadens the signals of protons near the nitrogen atoms. Ensure your product is thoroughly washed and dried.

-

Hygroscopic Nature: Piperazine derivatives can be hygroscopic, and the presence of water can also cause peak broadening.[7] Drying the sample under high vacuum before NMR analysis is recommended.

-

Conformational Exchange: The piperazine ring can undergo chair-to-chair conformational interconversion, which can broaden signals at room temperature. Acquiring the spectrum at a lower or higher temperature may result in sharper peaks.

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: A good starting point for column chromatography on silica gel would be to use a mobile phase system of dichloromethane and methanol. You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve peak shape and reduce tailing.[8] Monitor the separation using TLC to determine the optimal eluent composition.

Q5: Can I use recrystallization as the sole method of purification?

A5: Recrystallization can be a very effective purification method, especially for removing small amounts of impurities.[2] However, its success depends on the nature of the impurities. If you have significant amounts of byproducts with similar solubility profiles to your desired product, recrystallization alone may not be sufficient to achieve high purity. It is often used as a final polishing step after other purification techniques like acid-base extraction or column chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted Starting Materials and Byproducts

-

Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Transfer the solution to a separatory funnel.

-

Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. The desired product, 1-(2-Methylpyridin-4-yl)piperazine, and unreacted piperazine will be protonated and move into the aqueous layer. Unreacted 4-chloro-2-methylpyridine will remain in the organic layer.

-

Separate the layers and collect the aqueous layer. The organic layer can be discarded.

-